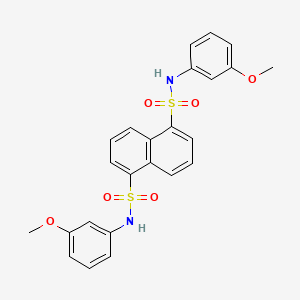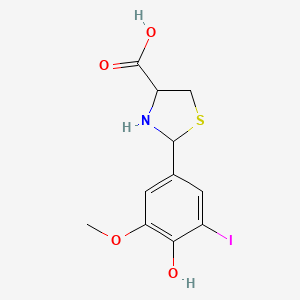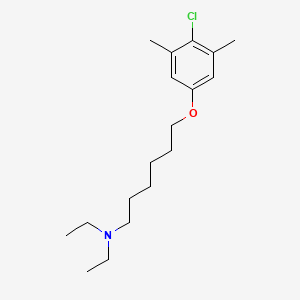
6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine, also known as CL-316,243, is a selective beta-3 adrenergic receptor agonist. It is a chemical compound that has been used in scientific research to study the role of beta-3 adrenergic receptors in various physiological processes.
Mecanismo De Acción
6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine binds selectively to beta-3 adrenergic receptors, which are primarily expressed in adipose tissue. Activation of these receptors leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the activation of thermogenic and lipolytic pathways.
Biochemical and Physiological Effects:
This compound has been shown to increase energy expenditure and stimulate thermogenesis in brown adipose tissue, leading to increased calorie burning and weight loss. It has also been shown to increase lipolysis and reduce fat accumulation in adipose tissue, as well as improve glucose homeostasis and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine is its selectivity for beta-3 adrenergic receptors, which allows for specific targeting of these receptors in experimental settings. However, its potency and efficacy can vary depending on the species and tissue being studied, and it may not accurately reflect the effects of endogenous beta-3 adrenergic receptor activation in vivo.
Direcciones Futuras
There are several future directions for research on 6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine and beta-3 adrenergic receptor agonists. These include further investigation of their therapeutic potential in the treatment of obesity, diabetes, and other metabolic disorders, as well as exploration of their effects on other physiological processes such as cardiovascular function and bone metabolism. Additionally, there is a need for the development of more selective and potent beta-3 adrenergic receptor agonists that can be used in clinical settings.
Métodos De Síntesis
6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine can be synthesized using a multi-step process that involves the reaction of 4-chloro-3,5-dimethylphenol with diethylamine, followed by the addition of 1-bromo-hexane. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine has been widely used in scientific research to study the role of beta-3 adrenergic receptors in various physiological processes, including thermogenesis, lipid metabolism, and glucose homeostasis. It has also been used to investigate the potential therapeutic applications of beta-3 adrenergic receptor agonists in the treatment of obesity, diabetes, and other metabolic disorders.
Propiedades
IUPAC Name |
6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30ClNO/c1-5-20(6-2)11-9-7-8-10-12-21-17-13-15(3)18(19)16(4)14-17/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTRWXTVXYZGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC(=C(C(=C1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B5179505.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-N-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5179506.png)
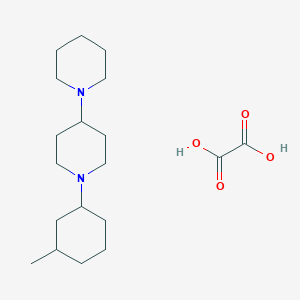
![2-chloro-4-methyl-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5179541.png)
![(2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5179543.png)
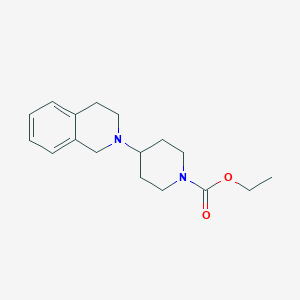
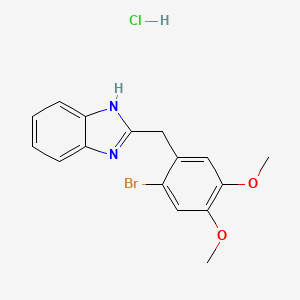
![1-(3-bromophenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179565.png)
![2-ethoxy-6-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5179572.png)
![1-(5-methoxy-3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5179587.png)
![5-[4-(diethylamino)-2-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179595.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5179598.png)
